molecular formula C15H16N6 B13878608 8-(2-Phenylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

8-(2-Phenylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

Cat. No.: B13878608
M. Wt: 280.33 g/mol
InChI Key: USYKHFISDLWTLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2-Phenylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a heterocyclic compound that has garnered interest in the fields of medicinal and pharmaceutical chemistry. This compound features a unique structure that combines a phenylpyrrolidine moiety with a triazolopyrazine scaffold, making it a promising candidate for various biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Phenylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

8-(2-Phenylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazolopyrazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted triazolopyrazine derivatives.

Scientific Research Applications

8-(2-Phenylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(2-Phenylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2-Phenylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine stands out due to its unique combination of a phenylpyrrolidine moiety with a triazolopyrazine scaffold, which imparts distinct biological activities and chemical properties. Its ability to inhibit multiple kinases and induce apoptosis makes it a valuable compound for further research and development.

Properties

Molecular Formula

C15H16N6

Molecular Weight

280.33 g/mol

IUPAC Name

8-(2-phenylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

InChI

InChI=1S/C15H16N6/c16-15-18-14-13(17-8-10-21(14)19-15)20-9-4-7-12(20)11-5-2-1-3-6-11/h1-3,5-6,8,10,12H,4,7,9H2,(H2,16,19)

InChI Key

USYKHFISDLWTLF-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C2=NC=CN3C2=NC(=N3)N)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.